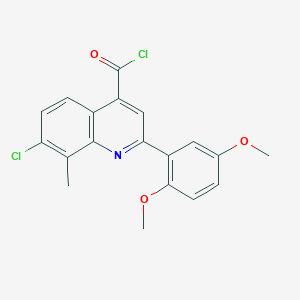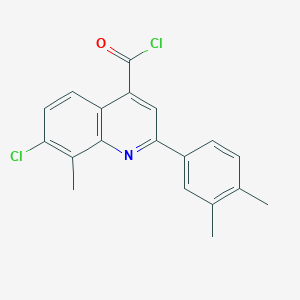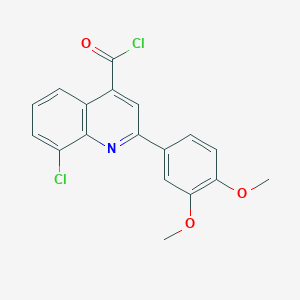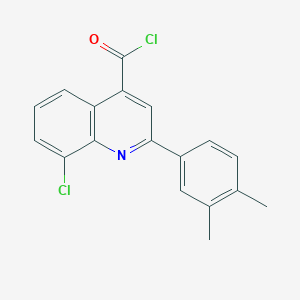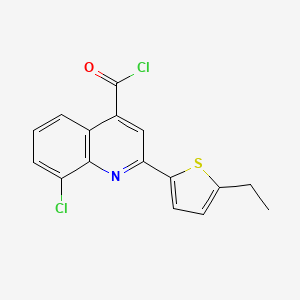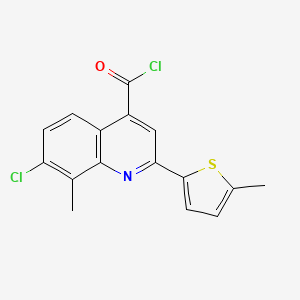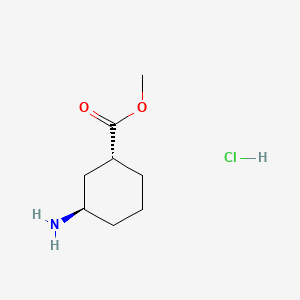
trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride
Vue d'ensemble
Description
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (TMACHC) is a cyclic compound with a unique chemical structure. It is a member of the class of compounds known as cyclic amines, which are characterized by their cyclic nature and the presence of an amine group. TMACHC is a synthetic compound that has been used in the laboratory for a variety of research applications.
Applications De Recherche Scientifique
Synthesis and Derivatives : Nohira, Ehara, and Miyashita (1970) demonstrated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, which are structurally similar to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These derivatives were important in the study of molecular rotations and optical activities (Nohira, H., Ehara, K., & Miyashita, A., 1970).
Conformational Studies : Batuev et al. (1959) investigated the conformations of cyclohexanecarboxylates, closely related to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These studies provide insights into the structural dynamics of such compounds (Batuev, M. I., Akhrem, A. A., Kamernitskii, A. V., & Matveeva, A. D., 1959).
Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) synthesized di- and tri-peptides containing aminocyclohexanecarboxylic acids, showcasing the potential of these compounds in peptide chemistry, relevant to the field of bioorganic chemistry (Škarić, V., Kovačević, M., & Škarić, D., 1976).
Photochemical Reactions : Leong, Imagawa, Kimoto, and Kawanisi (1973) explored the photo-induced addition reactions of cyclohexene derivatives, highlighting the photochemical properties that could be relevant to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Leong, T., Imagawa, T., Kimoto, K., & Kawanisi, M., 1973).
Chemical Transformations : Bannard, Gibson, and Parkkari (1971) studied the reaction of trans-2-Acylaminocyclanols with thionyl chloride, which is relevant for understanding the chemical transformations involving aminocyclohexanecarboxylate compounds (Bannard, R., Gibson, N., & Parkkari, J., 1971).
Metabolic Studies : Renwick and Williams (1972) conducted research on the metabolism of cyclohexylamine in various species, including humans. This study provides insights into the metabolic pathways of cyclohexylamine-related compounds, which may include trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Renwick, A., & Williams, R. T., 1972).
Structural Studies and Analogs : Mackay, Mcleish, and Campbell (1995) researched nitrogen-containing analogues of chorismic acid with cyclohexane rings, demonstrating the structural relevance of cyclohexanecarboxylate derivatives in mimicking biologically important molecules (Mackay, M., Mcleish, M., & Campbell, M., 1995).
Mécanisme D'action
Target of Action
It is known to be used as a catalyst in pharmaceutical research .
Mode of Action
As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process .
Pharmacokinetics
Its solubility information indicates that it is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . The compound’s insolubility in water could also affect its behavior in different environments.
Propriétés
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



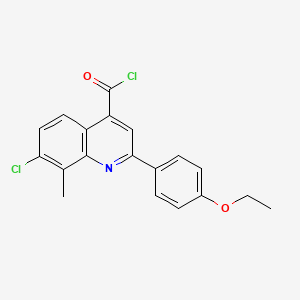
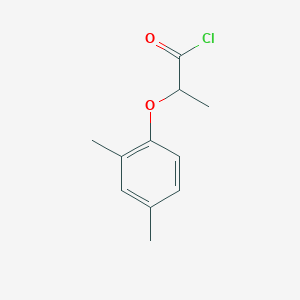
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)
